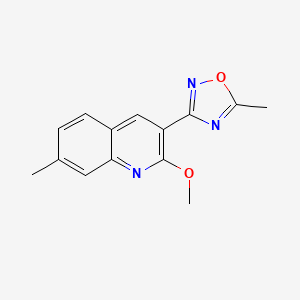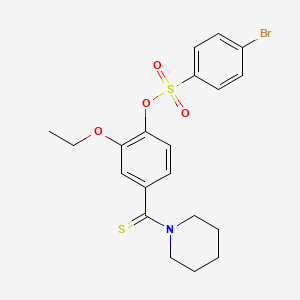![molecular formula C12H13Br2N3O B4685626 2,2-dibromo-1-methyl-N'-[1-(3-pyridinyl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B4685626.png)
2,2-dibromo-1-methyl-N'-[1-(3-pyridinyl)ethylidene]cyclopropanecarbohydrazide
Übersicht
Beschreibung
2,2-dibromo-1-methyl-N'-[1-(3-pyridinyl)ethylidene]cyclopropanecarbohydrazide, also known as BRD0705, is a small molecule inhibitor that has been the subject of scientific research for its potential therapeutic applications. This compound belongs to the class of cyclopropane carboxylic acid hydrazide derivatives and has been found to exhibit anti-cancer and anti-inflammatory properties.
Wirkmechanismus
2,2-dibromo-1-methyl-N'-[1-(3-pyridinyl)ethylidene]cyclopropanecarbohydrazide acts as a competitive inhibitor of the c-Myc transcription factor by binding to its DNA-binding domain. This prevents c-Myc from binding to its target genes and activating their transcription, leading to the inhibition of cell proliferation and induction of apoptosis. In addition, this compound has been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to exhibit a number of biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer and anti-inflammatory properties, the compound has been found to inhibit angiogenesis and tumor invasion, as well as enhance the efficacy of chemotherapy drugs. However, the compound has also been found to exhibit some toxicity towards normal cells, which may limit its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2,2-dibromo-1-methyl-N'-[1-(3-pyridinyl)ethylidene]cyclopropanecarbohydrazide is its potent and selective inhibition of c-Myc, which makes it a valuable tool for studying the role of c-Myc in cancer and other diseases. In addition, the compound has been found to exhibit good bioavailability and pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent.
However, one limitation of this compound is its potential toxicity towards normal cells, which may limit its therapeutic window and require careful dosing and monitoring. In addition, the compound's mechanism of action is not yet fully understood, which may limit its utility for certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2,2-dibromo-1-methyl-N'-[1-(3-pyridinyl)ethylidene]cyclopropanecarbohydrazide. One area of interest is the development of more potent and selective inhibitors of c-Myc, which could lead to the development of more effective cancer therapies. Another area of interest is the exploration of the compound's potential for treating other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Finally, further studies are needed to elucidate the compound's mechanism of action and optimize its dosing and administration for clinical use.
Wissenschaftliche Forschungsanwendungen
2,2-dibromo-1-methyl-N'-[1-(3-pyridinyl)ethylidene]cyclopropanecarbohydrazide has been found to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. The compound has been shown to induce apoptosis and inhibit cell proliferation by targeting the oncogenic transcription factor c-Myc. In addition, this compound has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
2,2-dibromo-1-methyl-N-[(E)-1-pyridin-3-ylethylideneamino]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Br2N3O/c1-8(9-4-3-5-15-6-9)16-17-10(18)11(2)7-12(11,13)14/h3-6H,7H2,1-2H3,(H,17,18)/b16-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNBYOPVTHGJJS-LZYBPNLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1(CC1(Br)Br)C)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1(CC1(Br)Br)C)/C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Br2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(4-bromophenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B4685555.png)
![5-(3-nitrophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide](/img/structure/B4685563.png)
![6-chloro-N-[2-(dimethylamino)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4685564.png)
![2-bromo-N-[4-(5-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B4685567.png)
![5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-3-methyl-5-oxopentanoic acid](/img/structure/B4685592.png)
![N~2~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4685593.png)
![5-(2-furyl)-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4685598.png)
![7-methyl-4-{[4-(4-methyl-3-nitrobenzoyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4685602.png)
![methyl 3-chloro-6-[(2,3-dihydro-1H-indol-1-ylcarbonothioyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4685603.png)
![2-{4-[2-methyl-2-(3-methylphenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4685610.png)

![4-methoxy-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4685630.png)

![1-{5-[(2-bromophenoxy)methyl]-2-furoyl}-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4685638.png)